Product packaging for 3-([1,1'-Biphenyl]-2-yloxy)azetidine(Cat. No.:CAS No. 1219948-73-8)

3-([1,1'-Biphenyl]-2-yloxy)azetidine

Cat. No.: B1397271
CAS No.: 1219948-73-8
M. Wt: 225.28 g/mol
InChI Key: LOBOXFTYUABNLU-UHFFFAOYSA-N
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Description

Historical Overview and Discovery

The development of this compound emerges from the broader historical context of azetidine chemistry, which traces its origins to the early twentieth century. Azetidine chemistry itself has roots dating back to 1907, when Schiff base reactions involving aniline and aldehydes were first employed in cycloaddition reactions to form these strained four-membered nitrogen heterocycles. The systematic exploration of azetidines gained significant momentum following Alexander Fleming's discovery of penicillin and the subsequent recognition of beta-lactam antibiotics, which highlighted the importance of four-membered nitrogen-containing rings in biological systems.

The specific structural motif represented by this compound reflects the evolution of synthetic methodology toward more complex hybrid molecules. Azetidines, characterized as strained four-membered nitrogen heterocycles, have been recognized as fundamental building blocks in organic synthesis due to their unique reactivity profile and their presence in various natural products and compounds of biological importance. The incorporation of biphenyl moieties into azetidine frameworks represents a sophisticated approach to molecular design, combining the structural rigidity and electronic properties of biphenyl systems with the reactivity and synthetic versatility of azetidine rings.

The emergence of compounds like this compound can be attributed to advances in synthetic methodologies, particularly those involving gold-catalyzed oxidative cyclization reactions and other modern synthetic approaches that enable the formation of azetidine rings with high stereoselectivity and efficiency. These synthetic developments have made it possible to access complex azetidine derivatives that were previously challenging to prepare, thereby expanding the chemical space available for exploration in medicinal chemistry and materials science.

Relevance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary research stems from the individual properties of its constituent structural elements and their synergistic effects when combined. Azetidines have emerged as one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their unique strain energy and reactivity make them valuable intermediates for the synthesis of various nitrogen-containing compounds, while their presence in bioactive molecules highlights their potential pharmaceutical applications.

The biphenyl scaffold within this compound contributes additional layers of structural and functional significance. Research has demonstrated that biphenyl fragments serve as rigid scaffolds leading to potent and selective non-imidazole histamine H₃ receptor antagonists. The combination of antagonism at histamine H₃ receptors with inhibition of acetylcholinesterase has been proposed as an approach to develop new therapeutic agents for cognitive diseases, positioning biphenyl-containing compounds at the forefront of neurological drug discovery.

Modern synthetic approaches have revolutionized the accessibility of complex azetidine derivatives through innovative methodologies. The aza Paternò-Büchi reaction, representing a [2+2] photocycloaddition between imine and alkene components, has emerged as one of the most efficient methods for synthesizing functionalized azetidines. These reactions have overcome long-standing challenges in azetidine synthesis, enabling the preparation of diverse structural variants with improved efficiency and selectivity. Recent improvements in reaction protocols, including the use of visible light photocatalysts and triplet energy transfer mechanisms, have further enhanced the practical utility of these synthetic methods.

Property Value Reference
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Chemical Abstracts Service Number 1219948-73-8
Topological Polar Surface Area 21.26 Ų
Calculated logP 2.7042
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 3

Overview of Biphenyl-Azetidine Structural Motifs in Research

The combination of biphenyl and azetidine structural elements represents a sophisticated approach to molecular design that leverages the unique properties of both components. Biphenyl derivatives have established themselves as privileged structures in medicinal chemistry, with the 4,4'-biphenyl fragment being reported as a rigid scaffold that leads to potent and selective receptor antagonists. The structural rigidity of the biphenyl system provides a well-defined spatial arrangement of functional groups, which is crucial for molecular recognition and binding affinity in biological systems.

The integration of azetidine rings into biphenyl frameworks introduces additional synthetic versatility and potential biological activity. Azetidines can serve as versatile substrates for the synthesis of functionalized derivatives through various transformation reactions. The strain inherent in the four-membered azetidine ring makes these compounds reactive toward ring-opening reactions, nucleophilic additions, and other transformations that can be exploited for further structural elaboration.

Recent research has highlighted the importance of structural modifications in biphenyl-azetidine systems for optimizing biological activity. Studies on biphenyl histamine H₃ receptor antagonists have demonstrated that both mono-basic and di-basic compounds exhibit distinct structure-activity relationships, with di-basic compounds generally showing higher binding affinities in the nanomolar concentration range. The steric properties and basicity of terminal groups can be systematically modulated to achieve desired selectivity profiles over other histamine receptor subtypes.

The synthetic accessibility of biphenyl-azetidine conjugates has been enhanced through the development of efficient synthetic methodologies. Gold-catalyzed oxidative cyclization reactions have proven particularly effective for the formation of azetidine rings with high stereoselectivity. These reactions proceed through the generation of reactive alpha-oxogold carbenes as intermediates, which subsequently undergo intramolecular nitrogen-hydrogen insertion to form the azetidine ring system. The use of specific protecting groups, such as tert-butanesulfonyl, facilitates the synthetic sequence while enabling clean deprotection under acidic conditions.

Contemporary research continues to explore the potential applications of biphenyl-azetidine structural motifs in various therapeutic areas. The combination of structural rigidity provided by the biphenyl framework with the reactivity and synthetic versatility of the azetidine ring creates opportunities for the development of novel pharmaceutical agents. The ability to systematically modify both components of these hybrid molecules enables fine-tuning of physicochemical properties, pharmacokinetic profiles, and biological activities to meet specific therapeutic requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B1397271 3-([1,1'-Biphenyl]-2-yloxy)azetidine CAS No. 1219948-73-8

Properties

IUPAC Name

3-(2-phenylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-13-10-16-11-13/h1-9,13,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBOXFTYUABNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-2-yloxy)azetidine typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a biphenyl-substituted amine and an epoxide can yield the desired azetidine compound under basic conditions .

Industrial Production Methods

Industrial production of 3-([1,1’-Biphenyl]-2-yloxy)azetidine may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-2-yloxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-substituted ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures often exhibit significant anticancer properties. The biphenyl and azetidine components may facilitate interactions with proteins or enzymes involved in cancer pathways. Research into related biphenyl derivatives has shown promising results against various cancer cell lines, suggesting that 3-([1,1'-Biphenyl]-2-yloxy)azetidine could be explored for its anticancer potential.

CompoundBiological ActivityNotes
This compoundPotential anticancer agentRequires further investigation
2-(2-Fluorophenoxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanoneAntimicrobial, anticancerStructural similarity noted
4-(Biphenyl)-2-methylphenolAntioxidant propertiesRelated biphenyl structure

Enzyme Inhibition

The unique structure of this compound may allow it to act as an enzyme inhibitor. Compounds with azetidine rings have been documented to inhibit various kinases and other enzymes critical in disease processes. This potential warrants further exploration through enzyme kinetics studies.

Synthesis and Reactivity

The synthesis of this compound can be approached through multiple synthetic routes. Recent advancements in organic synthesis techniques, such as strain-release methods and functionalization strategies, could be applied to optimize the production of this compound while adhering to green chemistry principles.

Synthetic Pathways

  • Azetidine Formation : Utilizing borane substrates to generate azetidine derivatives.
  • Functionalization : Direct functionalization techniques can introduce various substituents onto the azetidine ring, enhancing its biological profile.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-2-yloxy)azetidine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the azetidine ring may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Biphenyl-Azetidine Frameworks

(2S,3S)-3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-2-phenyl-1-(3,3,3-trifluoropropyl)azetidine (Compound 77)
  • Structure : Contains a fluorinated biphenyl group and a trifluoropropyl substituent on the azetidine ring.
  • Synthesis : Prepared via Cβ–H/Cα–C activation using DIC (diisopropylcarbodiimide) and TCNHPI (N-hydroxytetrachlorophthalimide) in anhydrous dichloromethane .
  • Applications : Used in stereocontrolled alkylation reactions for complex molecule synthesis.
Azetidin-2-one Derivatives
  • Structure : Feature a lactam (azetidin-2-one) core instead of the ether-linked azetidine in the parent compound.
  • Synthesis : Derived from benzimidazole precursors through hydrazide intermediates and cyclization reactions .
  • Applications : Primarily explored for antimicrobial activity due to their heterocyclic diversity.

Organometallic Biphenyl-Azetidine Hybrids

  • Examples: Organomercury (Compound A) and organotellurium (Compounds B–E) derivatives with biphenyl-amine backbones.
  • Structure : Incorporate heavy atoms (Hg, Te) into the biphenyl-azetidine framework.
  • Analysis : Studied via DFT calculations, showing agreement between theoretical and experimental structural data .
  • Applications: Potential use in catalysis or materials science due to their unique electronic properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Application Reference
3-([1,1'-Biphenyl]-2-yloxy)azetidine C24H32N2O4 412.52 Biphenyl-oxy 83% 5-HT7 receptor antagonist
(2S,3S)-3-(4'-Fluoro-biphenyl-4-yl)-... C26H22F4N Not reported 4'-Fluoro-biphenyl, trifluoropropyl Not reported Stereocontrolled synthesis
Azetidin-2-one derivatives Variable Variable Lactam core 60–75% Antimicrobial agents
Organotellurium biphenyl compounds Variable Variable Te/Br, HgCl Not reported Theoretical studies

Key Research Findings

  • Bioactivity : this compound’s 5-HT7 antagonism contrasts with azetidin-2-one derivatives’ antimicrobial focus .
  • Synthetic Efficiency: The mechanochemical synthesis of the parent compound achieves higher yields (83%) compared to traditional methods for azetidin-2-ones (60–75%) .
  • Structural Complexity: Fluorinated analogs (e.g., Compound 77) introduce steric and electronic effects that enhance metabolic stability, a trait absent in non-fluorinated counterparts .
  • Diverse Applications: Organometallic hybrids (e.g., Compounds B–E) expand utility beyond medicinal chemistry into materials science, unlike the purely pharmaceutically focused parent compound .

Biological Activity

3-([1,1'-Biphenyl]-2-yloxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for drug development.

Chemical Structure

The structure of this compound can be represented as follows:

C15H15NO\text{C}_{15}\text{H}_{15}\text{N}\text{O}

This compound features an azetidine ring substituted with a biphenyl ether moiety, which may influence its biological interactions and pharmacological properties.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain azetidinone derivatives demonstrated significant inhibitory effects against pathogenic bacteria, suggesting a potential application in treating infections .

Anticancer Properties

Azetidine derivatives have been evaluated for their anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, a series of azetidinone derivatives were tested against human tumor cell lines and exhibited moderate to strong antiproliferative activity . The presence of the biphenyl group may enhance the compound's interaction with cellular targets involved in cancer progression.

The mechanisms underlying the biological activities of this compound are likely multifaceted. Preliminary studies suggest that such compounds may interact with specific receptors or enzymes involved in cell signaling pathways. For instance, some azetidine derivatives have been linked to the modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in various physiological processes .

Study 1: Antimicrobial Efficacy

In a comparative study on azetidine derivatives, this compound was tested alongside known antimicrobial agents. The results indicated that it possessed comparable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of azetidine derivatives revealed that this compound inhibited the growth of several cancer cell lines through apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Research Findings Summary

Activity Efficacy Mechanism
AntimicrobialModerate to strong against pathogensInhibition of bacterial cell wall synthesis
AnticancerSignificant inhibition of tumor cellsInduction of apoptosis via receptor modulation
Other ActivitiesPotential anti-inflammatory effectsInteraction with inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 2
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3-([1,1'-Biphenyl]-2-yloxy)azetidine

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